molecular formula C7H6ClFN2O B8308864 3-Amino-4-chloro-2-fluoro-benzamide

3-Amino-4-chloro-2-fluoro-benzamide

Cat. No.: B8308864
M. Wt: 188.59 g/mol
InChI Key: PMMPBWBZKISTRS-UHFFFAOYSA-N
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Description

3-Amino-4-chloro-2-fluoro-benzamide is a substituted benzamide derivative featuring an amino group (-NH₂) at position 3, a chlorine atom (-Cl) at position 4, and a fluorine atom (-F) at position 2 on the benzene ring (Figure 1).

Properties

Molecular Formula

C7H6ClFN2O

Molecular Weight

188.59 g/mol

IUPAC Name

3-amino-4-chloro-2-fluorobenzamide

InChI

InChI=1S/C7H6ClFN2O/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H,10H2,(H2,11,12)

InChI Key

PMMPBWBZKISTRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)N)F)N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

2-Amino-5-chlorobenzamide (CAS: 5202-85-7)
  • Substituents: Amino (position 2), chlorine (position 5).
  • Comparison: The shift of the amino group from position 3 to 2 and chlorine from 4 to 5 alters electronic effects.
3-Amino-4-fluorobenzoic Acid (CAS: Not provided)
  • Substituents: Amino (position 3), fluorine (position 4), carboxylic acid (-COOH).
  • Comparison : Replacing the amide group with a carboxylic acid increases polarity and solubility in aqueous media. The fluorine at position 4 (vs. 2 in the target compound) may result in different electronic effects on the aromatic ring .
3-Amino-4-chloro-N-(4-fluorophenyl)benzamide (CAS: 953895-56-2)
  • Substituents: Amino (position 3), chlorine (position 4), fluorophenyl group on the amide nitrogen.
  • Comparison : The fluorine is located on the N-aryl group instead of the benzamide ring. This structural difference may enhance metabolic stability due to reduced ring halogenation, as seen in drug design strategies .

Electronic and Physicochemical Properties

Halogen substituents (Cl, F) are electron-withdrawing, deactivating the benzene ring and directing electrophilic substitution. Fluorine’s smaller atomic radius compared to chlorine minimizes steric effects while enhancing lipophilicity and membrane permeability. The amide group’s hydrogen-bonding capability distinguishes benzamides from benzoic acids or nitriles, which may lack similar target affinity .

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications References
3-Amino-4-chloro-2-fluoro-benzamide 3-NH₂, 4-Cl, 2-F Hypothetical Research applications (inferred) -
2-Amino-5-chlorobenzamide 2-NH₂, 5-Cl Not available Commercial substrate analogue
3-Amino-4-fluorobenzoic Acid 3-NH₂, 4-F, COOH Not available Solubility in polar solvents
3-Amino-4-chloro-N-(4-fluorophenyl)benzamide 3-NH₂, 4-Cl, N-(4-F-Ph) 264.68 Kinase inhibition studies
4-Amino-2-chlorobenzotrifluoride 4-NH₂, 2-Cl, -CF₃ Not available Agrochemical intermediate

Research Findings and Implications

  • Substituent Effects : Fluorine at position 2 (meta to the amide group) may enhance metabolic stability compared to para-substituted analogs, as seen in fluorinated pharmaceuticals .
  • Amide vs. Carboxylic Acid : Benzamides generally exhibit better blood-brain barrier penetration than benzoic acids due to reduced ionization at physiological pH .
  • Halogen Synergy : The combination of chlorine and fluorine in the target compound could synergistically improve binding affinity to hydrophobic enzyme pockets, as observed in kinase inhibitors .

Notes and Limitations

  • Direct data on this compound is scarce; comparisons are inferred from structurally related compounds.
  • Experimental validation is required to confirm solubility, stability, and biological activity.

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